Tubulin/PARP-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

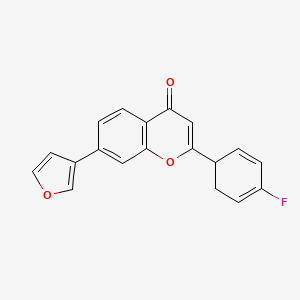

Tubulin/PARP-IN-1 is a dual inhibitor targeting both tubulin and poly (ADP-ribose) polymerase-1 (PARP-1). This compound has garnered significant attention due to its potential applications in cancer therapy. Tubulin is a protein that is essential for cell division, while PARP-1 is involved in DNA repair. By inhibiting both targets, this compound can disrupt cancer cell proliferation and enhance the efficacy of DNA-damaging agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubulin/PARP-IN-1 typically involves structure-based virtual screening followed by chemical synthesis. One of the synthetic routes includes the use of organopalladium-catalyzed C–C bond formation to tailor the flavone framework . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods

Industrial production methods for this compound are still under development, given its relatively recent discovery. the process generally involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Mechanisms of Interaction

The interaction between tubulin and PARP-1 can be characterized by several chemical reactions that influence cellular functions:

-

PARylation of Tubulin : PARP-1 modifies tubulin through PARylation, which affects microtubule stability and dynamics. This modification has been shown to destabilize microtubules, particularly in cancer cells, promoting cell proliferation and migration .

-

Dual Inhibition : Recent studies have identified compounds that inhibit both tubulin polymerization and PARP-1 activity. For instance, TP-3 has demonstrated significant antiproliferative effects on various cancer cell lines by disrupting the microtubule network while simultaneously inhibiting PARP-1's DNA repair functions .

Reaction Pathways

The following table summarizes key reaction pathways involving tubulin and PARP-1:

| Reaction Type | Description | Outcome |

|---|---|---|

| Polymerization | Tubulin dimers polymerize to form microtubules | Structural support for cells |

| PARylation | PARP-1 catalyzes the addition of ADP-ribose units to tubulin | Microtubule destabilization |

| Inhibition | Compounds like TP-3 inhibit both tubulin polymerization and PARP-1 activity | Enhanced apoptosis in cancer cells |

-

Research Findings on Tubulin/PARP-IN-1 Interactions

Antiproliferative Effects

Studies have shown that dual inhibitors targeting both tubulin and PARP-1 can significantly reduce cell viability in cancer models. For example, TP-3 exhibited superior antiproliferative activity against breast, liver, ovarian, and cervical cancer cells by inducing G2/M cell cycle arrest and apoptosis through multiple mechanisms .

Molecular Docking Studies

Molecular docking studies provide insights into how specific compounds interact with the active sites of tubulin and PARP-1:

-

Binding Affinity : Compounds such as thiouracil amides have been shown to bind effectively to PARP-1, inhibiting its catalytic activity with IC50 values demonstrating moderate efficacy .

-

Structural Interactions : Docking simulations reveal that these compounds form hydrogen bonds with key residues in the active site of PARP-1, enhancing their inhibitory effects .

The chemical reactions involving tubulin and Poly(ADP-Ribose) Polymerase-1 play a crucial role in cellular processes such as DNA repair and cell division. The development of dual inhibitors targeting both proteins represents a promising strategy for cancer therapy, enhancing our understanding of their interactions and potential therapeutic applications.

-

Future Directions

Further research is needed to explore the detailed mechanisms of tubulin-PARP interactions, particularly how these pathways can be exploited for therapeutic purposes in oncology. Investigating additional compounds that can modulate these interactions may yield novel treatments for cancers resistant to current therapies.

This comprehensive analysis highlights the intricate relationship between tubulin dynamics and PARP-1 activity, paving the way for future research aimed at targeting these pathways in cancer treatment.

Scientific Research Applications

Efficacy Against Various Cancers

Recent studies have demonstrated that Tubulin/PARP-IN-1 exhibits strong antiproliferative effects across various cancer types, including:

- Breast Cancer : In vivo studies show that TP-3, a derivative of this compound, significantly inhibits MDA-MB-231 xenograft tumors without notable side effects .

- Ovarian Cancer : The compound's ability to induce DNA damage and apoptosis makes it a potential therapeutic agent for ovarian cancer as well .

Comparison with Existing Therapies

The potency of this compound has been compared with established PARP inhibitors such as Olaparib and microtubule inhibitors like Vinblastine. Data indicate that this compound achieves comparable or superior efficacy at lower concentrations, suggesting a favorable therapeutic index .

Case Study 1: AMXI-5001

AMXI-5001 is a novel dual PARP and microtubule polymerization inhibitor that has shown promising results in preclinical trials. Key findings include:

- Potency : AMXI-5001 demonstrated lower IC50 values compared to existing clinical PARP inhibitors, indicating higher potency against both PARP1/2 and microtubule polymerization .

- In Vivo Efficacy : In a triple-negative breast cancer model, AMXI-5001 resulted in complete tumor regression when administered orally, highlighting its potential for clinical application .

Case Study 2: TP-3

TP-3 is another compound derived from the dual inhibition strategy:

- Mechanism : It disrupts microtubule networks while simultaneously inhibiting PARP-1, leading to increased DNA damage and cell death in various cancer cell lines .

- Clinical Relevance : The combination of these actions positions TP-3 as a strong candidate for further clinical development against aggressive cancers like breast and cervical cancer .

Data Tables

| Compound | Target | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| AMXI-5001 | PARP1/2 & Tubulin | Triple-Negative Breast | <0.01 | Dual inhibition leading to apoptosis |

| TP-3 | PARP-1 & Tubulin | Breast, Ovarian | <0.05 | Disruption of microtubules & DNA repair |

| Olaparib | PARP | Ovarian | 0.5 | Single-agent DNA repair inhibition |

| Vinblastine | Tubulin | Various cancers | 0.1 | Microtubule depolymerization |

Mechanism of Action

Tubulin/PARP-IN-1 exerts its effects by dual inhibition of tubulin and PARP-1. Tubulin inhibition disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase. PARP-1 inhibition prevents DNA repair, leading to the accumulation of DNA double-strand breaks. This dual action results in enhanced apoptosis and reduced cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Olaparib: A PARP-1 inhibitor used in cancer therapy.

Rucaparib: Another PARP-1 inhibitor with similar applications.

Niraparib: Known for its use in treating ovarian cancer.

Talazoparib: A potent PARP-1 inhibitor used in various cancer treatments.

Uniqueness

What sets Tubulin/PARP-IN-1 apart from these compounds is its dual inhibitory action on both tubulin and PARP-1. This unique mechanism allows for a more comprehensive approach to disrupting cancer cell proliferation and enhancing the efficacy of DNA-damaging agents .

Properties

Molecular Formula |

C19H13FO3 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

2-(4-fluorocyclohexa-2,4-dien-1-yl)-7-(furan-3-yl)chromen-4-one |

InChI |

InChI=1S/C19H13FO3/c20-15-4-1-12(2-5-15)18-10-17(21)16-6-3-13(9-19(16)23-18)14-7-8-22-11-14/h1,3-12H,2H2 |

InChI Key |

YZDVBXXFMVGPQF-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C=CC1C2=CC(=O)C3=C(O2)C=C(C=C3)C4=COC=C4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.